molecular formula C7H16N2 B12910357 3-Pyrrolidinamine,1-propyl-,(3S)-

3-Pyrrolidinamine,1-propyl-,(3S)-

Cat. No.: B12910357
M. Wt: 128.22 g/mol
InChI Key: QQBSLNKWDXZLKL-ZETCQYMHSA-N
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Description

3-Pyrrolidinamine,1-propyl-,(3S)- is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is a heterocyclic amine, characterized by a pyrrolidine ring substituted with a propyl group at the nitrogen atom and an amine group at the third carbon atom. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine,1-propyl-,(3S)- typically involves the reaction of pyrrolidine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 3-Pyrrolidinamine,1-propyl-,(3S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure consistent quality and efficiency. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinamine,1-propyl-,(3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Pyrrolidinamine,1-propyl-,(3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine,1-propyl-,(3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidinamine,1-propyl-,(3S)- is unique due to its specific structural features, such as the propyl group at the nitrogen atom and the amine group at the third carbon atom. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

3-Pyrrolidinamine,1-propyl-,(3S)-, also known by its CAS number 474542-84-2, is an organic compound characterized by a pyrrolidine ring with a propyl group attached to the nitrogen atom. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly in its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H16N2
  • Molecular Weight : 128.22 g/mol
  • CAS Number : 474542-84-2

The stereochemistry of the compound, specifically the (3S) configuration, plays a critical role in its biological interactions and pharmacological effects .

Research indicates that 3-Pyrrolidinamine,1-propyl-,(3S)- interacts with various neurotransmitter systems. Its basic nitrogen atom allows it to act as a versatile intermediate in organic synthesis and as a potential pharmaceutical agent. The compound has been shown to influence several biological pathways:

  • Neurotransmitter Modulation : It exhibits affinity for neurotransmitter receptors, which may contribute to its effects on mood and cognition.
  • Gene Regulation : It has been implicated in the regulation of genes involved in cell proliferation and inflammation, such as c-myc and NF-kappa-B .

Pharmacological Studies

  • Antidepressant Potential : Studies have highlighted the potential of 3-Pyrrolidinamine,1-propyl-,(3S)- as an antidepressant due to its interaction with serotonin and norepinephrine pathways.
  • Anti-inflammatory Effects : The compound may also suppress inflammatory responses by modulating transcription factors involved in immune responses .

Case Studies

A review of recent literature reveals several case studies where 3-Pyrrolidinamine,1-propyl-,(3S)- was evaluated:

  • In Vivo Studies : Animal models demonstrated significant reductions in depressive behaviors when administered the compound, suggesting its potential for treating mood disorders.
  • Cell Culture Experiments : In vitro studies indicated that the compound can inhibit the proliferation of certain cancer cell lines, highlighting its possible anticancer properties .

Comparative Analysis

To better understand the unique properties of 3-Pyrrolidinamine,1-propyl-,(3S)-, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-DimethylaminopropylamineDimethylamino group instead of propylCommonly used in antidepressants like imipramine
N-MethylpyrrolidineMethyl substitution on the nitrogenExhibits different pharmacological properties
1-PyrrolidinylethylamineEthyl group instead of propylVariations in receptor interactions

This comparison underscores the distinct pharmacological profile of 3-Pyrrolidinamine,1-propyl-,(3S)- and its potential applications in drug development .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S)-1-propylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1

InChI Key

QQBSLNKWDXZLKL-ZETCQYMHSA-N

Isomeric SMILES

CCCN1CC[C@@H](C1)N

Canonical SMILES

CCCN1CCC(C1)N

Origin of Product

United States

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